molecular formula C7H6BrNO2 B1281301 5-Bromo-6-methoxynicotinaldehyde CAS No. 65873-73-6

5-Bromo-6-methoxynicotinaldehyde

Cat. No. B1281301
CAS RN: 65873-73-6
M. Wt: 216.03 g/mol
InChI Key: VLMXWVKBXMBEQR-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxynicotinaldehyde is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 g/mol . The IUPAC name for this compound is 5-bromo-6-methoxypyridine-3-carbaldehyde .


Synthesis Analysis

The synthesis of 5-Bromo-6-methoxynicotinaldehyde involves a systematic approach that includes the condensation of 5-Bromo-2,3-diaminopyridine with a suitable aromatic aldehyde in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methoxynicotinaldehyde consists of a pyridine ring substituted with a bromo group at the 5th position and a methoxy group at the 6th position . The compound also contains an aldehyde functional group .


Physical And Chemical Properties Analysis

5-Bromo-6-methoxynicotinaldehyde has a molecular weight of 216.03 g/mol and an exact mass of 214.95800 . It has a topological polar surface area of 39.2 Ų and a complexity of 142 . The compound has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Organic Synthesis Building Block

5-Bromo-6-methoxynicotinaldehyde: serves as a versatile building block in organic synthesis. Its structure allows for various chemical reactions, including condensation, nucleophilic substitution, and cycloaddition, making it valuable for synthesizing complex organic molecules. Researchers utilize this compound to construct heterocyclic compounds that are prevalent in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, 5-Bromo-6-methoxynicotinaldehyde is used to develop new drug candidates. Its bromine and aldehyde functional groups are reactive sites that can be modified to create derivatives with potential biological activity. This compound is particularly useful in the synthesis of molecules targeting neurological disorders due to its ability to cross the blood-brain barrier .

Material Science

This compound finds applications in material science, particularly in the development of organic semiconductors. The presence of the methoxy group can influence the electronic properties of the resulting materials, which is crucial for designing components like organic light-emitting diodes (OLEDs) and solar cells .

Analytical Reference Standard

5-Bromo-6-methoxynicotinaldehyde: can be used as an analytical reference standard. Due to its well-defined structure and purity, it serves as a benchmark in chromatography and spectroscopy methods, aiding in the identification and quantification of similar compounds in complex mixtures .

Catalyst Design

The compound’s structure is conducive to modifications that enable it to act as a ligand in catalyst design. It can coordinate with metals to form complexes that catalyze various chemical reactions, including oxidation and reduction processes important in industrial chemistry .

Agricultural Chemistry

In agricultural chemistry, derivatives of 5-Bromo-6-methoxynicotinaldehyde are explored for their potential use as pesticides or herbicides. The bromine atom can be critical for the biological activity against pests and weeds, contributing to the development of new agrochemicals .

properties

IUPAC Name

5-bromo-6-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMXWVKBXMBEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496057
Record name 5-Bromo-6-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methoxynicotinaldehyde

CAS RN

65873-73-6
Record name 3-Pyridinecarboxaldehyde, 5-bromo-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65873-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(see Eur. J. Med. Chem.-Chim. Ther. 1977, 12, 531) 54.8 g (400 mMol) 6-methoxy-3-pyridinecarbaldehyde (Aldrich) are dissolved in 180 ml of acetic acid. 63.8 g (778 mMol) sodium acetate are added portionwise (slightly exothermic). Then a solution of 30 ml (582 mMol) of bromine in 120 ml of acetic acid is added dropwise during 30 min. The mixture is stirred for 5 h at 90° C., then cooled to RT and concentrated partially in vacuo. The residue is diluted with icewater, neutralized to pH 7.5 with 4 N NaOH and extracted with 4 portions of EtOAc. The organic layers are washed twice with water and brine, dried (Na2SO4) and concentrated in vacuo. Column chromatography (SiO2; CH2Cl2) of the resulting oil and crystallization from CH2Cl2/hexane gives the title compound: mp: 94-95° C.
Quantity
54.8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
63.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 6-methoxynicotinaldehyde (3 g, 0.0219 mol) and NaOAc (3.5 g, 0.0427 mol) in HOAc (10 mL) was added a solution of bromine (1.64 mL, 0.031 mol) in HOAc (10 mL) over 30 mins via an additional funnel. The mixture was heated to 90° C. for 5 h, cooled to rt. The reaction was added iced water (100 mL), neutralized to pH=7.5 with aq. NaOH (5 N), extracted with ethyl acetate (4×50 mL), washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified via flash column using dichloromethane as an eluent. The product containing fractions were collected and concentrated to give 5-bromo-6-methoxynicotinaldehyde (1.854 g, 39% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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